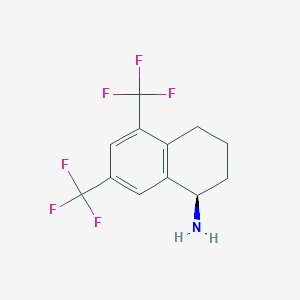
(R)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound that features prominently in various scientific research fields due to its unique chemical structure. The presence of trifluoromethyl groups enhances its chemical and metabolic stability, lipophilicity, and binding selectivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced under specific conditions. Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium or platinum. .
Scientific Research Applications
®-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as increased durability and resistance to degradation .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as changes in metabolic pathways or cellular signaling processes .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated amines and naphthalene derivatives. What sets ®-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride apart is its unique combination of trifluoromethyl groups and the tetrahydronaphthalene core, which provides distinct chemical and biological properties. Other similar compounds might include:
- 5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 5,7-bis(trifluoromethyl)-naphthalene
- Trifluoromethylated amines .
Properties
Molecular Formula |
C12H11F6N |
|---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
(1R)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H11F6N/c13-11(14,15)6-4-8-7(2-1-3-10(8)19)9(5-6)12(16,17)18/h4-5,10H,1-3,19H2/t10-/m1/s1 |
InChI Key |
ZTNOXXFRYIJVMK-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


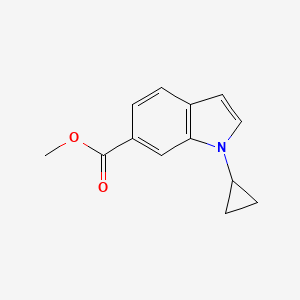
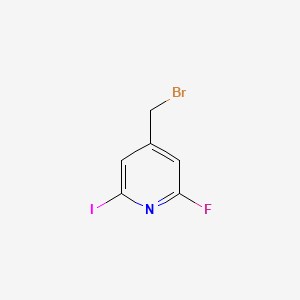
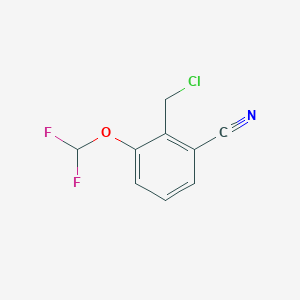
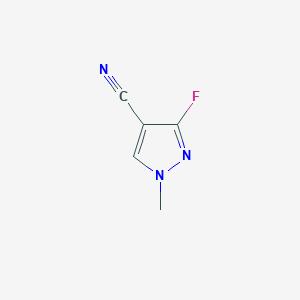
![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)
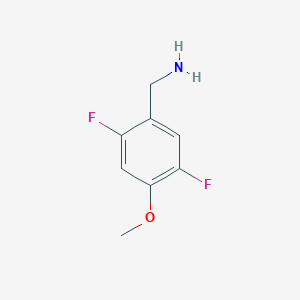
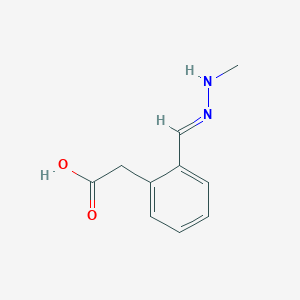

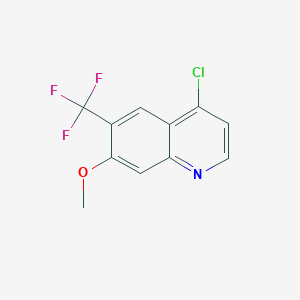
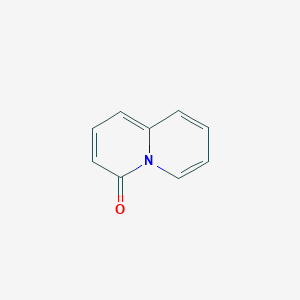

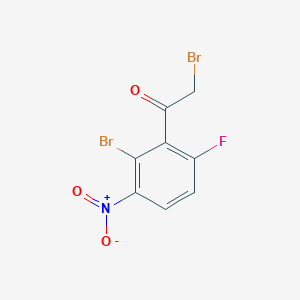
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)
